molecular formula C14H16F3NO3 B3087339 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-18-6

3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B3087339
CAS No.: 117291-18-6
M. Wt: 303.28 g/mol
InChI Key: USXCOSPARFHTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 4-isopropylphenyl group and a trifluoroacetylated amino moiety.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-8(2)9-3-5-10(6-4-9)11(7-12(19)20)18-13(21)14(15,16)17/h3-6,8,11H,7H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXCOSPARFHTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps:

    Formation of the Isopropylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Trifluoroacetyl Group: The intermediate can then be reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through various methods such as the Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound’s trifluoroacetyl group could be used to study enzyme interactions and inhibition due to its electron-withdrawing properties.

Medicine

Medicinally, the compound could be investigated for its potential as a drug candidate, particularly in areas where trifluoroacetyl-containing compounds have shown efficacy, such as anti-inflammatory or anticancer agents.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through the electron-withdrawing effects of the trifluoroacetyl group.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pharmacological profile of 3-aryl-3-acylamidopropanoic acids is highly dependent on substituents on the phenyl ring and the acyl group. Key analogs include:

Compound Name Phenyl Substituent Acyl Group CAS Number Molecular Weight Key Properties/Applications References
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 4-Isopropyl Trifluoroacetyl 117391-53-4 207.27 (base) Anticancer/antimicrobial scaffold
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid 4-Isopropyl Cyclohexylcarbonyl 861207-57-0 317.43 Enhanced lipophilicity
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid 5-Bromo-2-thienyl Trifluoroacetyl 194229-21-5 372.18 Antimicrobial activity
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxy None (free amine) - 195.20 Broad-spectrum antimicrobial

Notes:

  • The 4-isopropylphenyl group (as in the target compound) increases hydrophobicity, which may enhance blood-brain barrier penetration compared to polar substituents like 4-hydroxyphenyl .
  • Trifluoroacetyl derivatives exhibit metabolic resistance due to the stability of the CF₃ group, whereas cyclohexylcarbonyl analogs may show improved tissue retention .
Antimicrobial Activity
  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compound 33 (4-OH substituent): MIC of 8–16 µg/mL against Gram-positive pathogens (S. aureus, E. faecalis) and 16–64 µg/mL against Gram-negative strains (P. aeruginosa, A. baumannii) . Compound 36 (dimethylpyrazole derivative): Activity against S. aureus (MIC = 32 µg/mL) and E. faecalis (MIC = 64 µg/mL) .
Anticancer and Antioxidant Activity
  • Trifluoroacetylated compounds: The target compound’s anticancer activity is inferred from its structural similarity to type D/L inhibitors (e.g., CW1–CW20), which target amino acid metabolism pathways in cancer cells .

Biological Activity

3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds that interact with various biological targets, making it a subject of research for therapeutic applications. This article presents an overview of the biological activity associated with this compound, including its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

Molecular Formula : C14H18F3N1O2
Molecular Weight : 293.30 g/mol
IUPAC Name : this compound

The presence of the trifluoroacetyl group is significant as it may enhance lipophilicity and alter the compound's interaction with biological membranes.

Research indicates that compounds similar to this compound may act as agonists for specific receptors involved in metabolic regulation. For instance:

  • FFA4 Agonism : Related compounds have shown activity as agonists for Free Fatty Acid Receptor 4 (FFA4), which is implicated in glucose metabolism and insulin sensitivity. A study demonstrated that a related compound exhibited a pEC50 of 5.81 ± 0.04 with significant selectivity against FFA1 receptors, indicating potential for managing type 2 diabetes .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-Diabetic Effects : Compounds structurally related to this compound have been shown to lower blood glucose levels in animal models more effectively than some existing medications .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties against various pathogens. For example, certain synthesized derivatives exhibited significant antimicrobial effects and promoted plant growth .

Case Studies and Research Findings

  • FFA4 Agonist Study :
    • Objective : To evaluate the efficacy of FFA4 agonists in reducing blood glucose levels.
    • Findings : The most potent agonist showed superior effects compared to established drugs in clinical trials .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of synthesized derivatives.
    • Findings : Compounds demonstrated selective activity against gram-positive and gram-negative bacteria, with some promoting agricultural yield .

Data Table

Activity TypeCompound NameEfficacy MeasureReference
Anti-DiabeticRelated FFA4 AgonistpEC50 = 5.81 ± 0.04
Antimicrobial3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acidSignificant antimicrobial activity
Plant GrowthVarious derivativesIncreased seed yield and oil content

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential acylation and coupling reactions. For example:

Acylation : React 3-amino-3-(4-isopropylphenyl)propanoic acid with trifluoroacetic anhydride (TFAA) under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2 hours) to introduce the trifluoroacetyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Acid Activation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for carboxylate activation if further functionalization is needed.
Yield optimization requires strict moisture control and stoichiometric balancing of TFAA to avoid over-acylation .

Q. How can researchers characterize the stereochemical configuration of this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and trifluoroacetyl group incorporation. The isopropyl group’s splitting pattern (doublet of septets) at δ 1.2–1.4 ppm in 1H^1H-NMR is diagnostic .
  • Chiral HPLC : To resolve enantiomers, employ a Chiralpak® column with a hexane/isopropanol mobile phase.
  • X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Insoluble in water (pH-dependent deprotonation may improve aqueous solubility at pH > 7) .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetyl group. Stability in DMSO-d6 for NMR analysis exceeds 48 hours if kept anhydrous .

Advanced Research Questions

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis, particularly with the trifluoroacetyl-protected amino group?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during acylation to enforce stereocontrol .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica Lipase B) in biphasic systems to resolve racemic intermediates .
  • Crystallization-Induced Diastereomer Transformation : Introduce a chiral counterion (e.g., quinine) to selectively crystallize the desired enantiomer .

Q. How can researchers design experiments to study this compound’s potential as a protease inhibitor or enzyme modulator?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for proteases) to measure IC50_{50} values. Include controls with non-acylated analogs to isolate trifluoroacetyl group effects .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) using crystal structures from the PDB (e.g., trypsin or elastase) to predict binding modes. Validate with mutagenesis studies targeting predicted interaction sites .

Q. What analytical approaches resolve contradictions between theoretical and observed spectroscopic data (e.g., unexpected 19F^{19}F-NMR shifts)?

  • Methodological Answer :
  • DFT Calculations : Compare experimental 19F^{19}F-NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to identify conformational artifacts or solvent effects .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation of the isopropyl group) by acquiring spectra at 25°C and –40°C .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm assignments in crowded spectral regions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or reduced toxicity?

  • Methodological Answer :
  • QSAR Studies : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
  • ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles. Focus on reducing CYP450 inhibition risk .

Q. What advanced chromatographic methods are recommended for separating this compound from structurally similar byproducts?

  • Methodological Answer :
  • UHPLC-MS/MS : Utilize a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor m/z 358.1 [M+H]+^+ for quantification .
  • Ion Mobility Spectrometry : Differentiate isomers based on collision cross-section (CCS) values, which correlate with molecular shape .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.